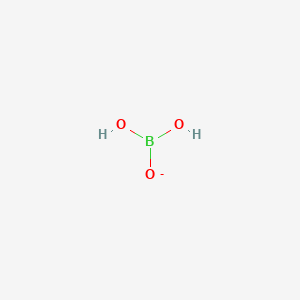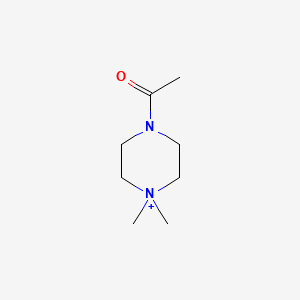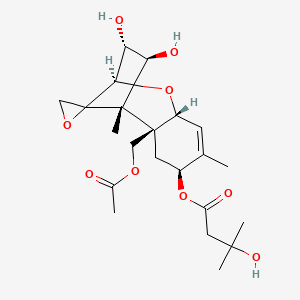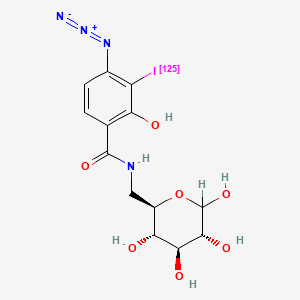![molecular formula C20H18N2O3 B1231714 3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-3-isoxazolyl]methanone](/img/structure/B1231714.png)
3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-3-isoxazolyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-3-isoxazolyl]methanone is a member of quinolines.
Scientific Research Applications
Cytotoxicity Studies : A study conducted by Bonacorso et al. (2016) focused on the synthesis of polysubstituted methanones similar in structure to the compound . They found that compounds with specific aromatic groups showed significant cytotoxicity in human leukocytes at high concentrations (Bonacorso et al., 2016).
mGlu1 Receptor Antagonism : Lavreysen et al. (2004) studied a compound (JNJ16259685) structurally related to the queried compound, focusing on its action as a metabotropic glutamate (mGlu) 1 receptor antagonist. This compound exhibited potent inhibitory properties in mGlu1 receptor function and binding (Lavreysen et al., 2004).
Synthesis and Conformational Analysis : Karkhut et al. (2014) synthesized a compound similar to the one and analyzed its stable forms, contributing to the understanding of its structural properties (Karkhut et al., 2014).
Spectroscopic Properties Analysis : Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of compounds structurally related to the queried compound. Their study enhances the understanding of how structural and environmental factors influence these properties (Al-Ansari, 2016).
Electrochemical Synthesis : Largeron and Fleury (1998) described an electrochemical synthesis method for benzoxazine derivatives, starting from a similar compound. This method offers a novel approach for creating derivatives with potential applications in various fields (Largeron & Fleury, 1998).
properties
Product Name |
3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-3-isoxazolyl]methanone |
|---|---|
Molecular Formula |
C20H18N2O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C20H18N2O3/c1-24-16-10-8-15(9-11-16)19-13-17(21-25-19)20(23)22-12-4-6-14-5-2-3-7-18(14)22/h2-3,5,7-11,13H,4,6,12H2,1H3 |
InChI Key |
NXZPGFQRSJZSQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCCC4=CC=CC=C43 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[[1-(4-Methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(2,4,6-trimethylphenyl)thiourea](/img/structure/B1231631.png)

![N-[2-(4-fluorophenyl)ethyl]-2-[2-(2-hydroxyethylamino)-1-benzimidazolyl]acetamide](/img/structure/B1231635.png)

![1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea](/img/structure/B1231642.png)

![2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1231646.png)
![2-(3-Methoxyphenyl)-3,5,6,7,8,9-hexahydrocyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1231647.png)
![4-[2-Benzofuranyl(oxo)methyl]-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)pyrrolidine-2,3-dione](/img/structure/B1231648.png)
![N-(3,4-dimethylphenyl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B1231650.png)
![(5E)-5-(9-butyl-4-methyl-2,14-dioxa-10-azapentacyclo[6.5.1.01,5.06,10.09,13]tetradecan-3-ylidene)-4-methoxy-3-methylfuran-2-one](/img/structure/B1231652.png)


![(3E)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1231656.png)